An In-depth Technical Guide to 3,3,4,4-Tetrafluoro-1,5-hexadiene: Properties, Reactivity, and Potential
An In-depth Technical Guide to 3,3,4,4-Tetrafluoro-1,5-hexadiene: Properties, Reactivity, and Potential
Executive Summary
3,3,4,4-Tetrafluoro-1,5-hexadiene is a symmetrically fluorinated diene offering a unique combination of reactive terminal alkenes and a stable, electron-withdrawing perfluoroalkane bridge. While detailed literature on its synthesis and physical properties is sparse, its known reactivity points toward significant potential as a specialized building block in materials science and as a scaffold in medicinal chemistry. This guide consolidates the available technical data, explores the compound's reactivity through known examples, and provides expert insights into its potential applications for researchers, chemists, and drug development professionals.
Molecular and Physicochemical Properties
The core structure consists of a 1,2-bis(allyl)ethane framework where the central C3 and C4 positions are fully fluorinated. This substitution pattern profoundly influences the molecule's electronic properties and reactivity.
Table 1: Core Identifiers and Properties of 3,3,4,4-Tetrafluoro-1,5-hexadiene
| Property | Value | Source(s) |
| IUPAC Name | 3,3,4,4-tetrafluorohexa-1,5-diene | [1] |
| Synonyms | 3,3,4,4-Tetrafluorobiallyl | N/A |
| CAS Number | 1763-21-9 | [1][2][3] |
| Molecular Formula | C₆H₆F₄ | [2][3] |
| Molecular Weight | 154.11 g/mol | [2][3] |
| Canonical SMILES | C=CC(C(C=C)(F)F)(F)F | [2] |
| InChIKey | AKAQZCPDRXZZJS-UHFFFAOYSA-N | [1][2] |
| Boiling Point | Data not reported in literature | N/A |
| Density | Data not reported in literature | N/A |
| Purity (Typical) | ≥98% | [1] |
Predicted Spectroscopic Profile
While experimentally derived spectra are not widely published, the molecule's symmetrical structure allows for a confident prediction of its key NMR and mass spectrometry features.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The symmetry of the molecule simplifies its expected NMR spectra significantly.
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¹H NMR: Two distinct proton environments are expected.
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Vinyl Protons (4H): Protons on the terminal double bonds (=CH₂ and =CH-) would appear as a complex multiplet, likely in the δ 5.0-6.0 ppm range. The complexity arises from geminal, cis-, and trans-vinylic couplings, as well as vicinal coupling to the allylic protons.
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Allylic Protons (2H): The methylene protons adjacent to the fluorinated carbons (-CH₂-CF₂) would appear as a multiplet, likely shifted downfield from typical allylic protons due to the influence of the adjacent fluorines, possibly in the δ 2.5-3.5 ppm range.
-
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¹³C NMR: Three distinct carbon environments are predicted.
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Vinyl Carbons: Two signals corresponding to the terminal =CH₂ and the internal =CH- carbons.
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Allylic Carbons: One signal for the -CH₂- carbons.
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Quaternary Fluorinated Carbons: One signal for the -CF₂- carbons. This signal is expected to appear as a triplet due to one-bond coupling with the two attached fluorine atoms (¹JCF), with a characteristically large coupling constant.
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¹⁹F NMR: Due to the molecule's symmetry, all four fluorine atoms are chemically equivalent. Therefore, a single signal is expected in the ¹⁹F NMR spectrum.
Mass Spectrometry (MS)
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 154.11. Common fragmentation pathways would likely involve the cleavage of the allyl groups (C₃H₅•, mass 41), leading to a prominent fragment ion.
Chemical Reactivity and Mechanistic Considerations
The reactivity of 3,3,4,4-tetrafluoro-1,5-hexadiene is dominated by its terminal alkene functionalities. The central -CF₂-CF₂- unit exerts a strong electron-withdrawing effect, which modulates the electron density of the π-systems and influences the stability of reaction intermediates.
Cycloaddition Reactions
The diene is known to participate in thermal cycloaddition reactions. A key study demonstrated its reaction with tetrafluoroethylene (TFE) and chlorotrifluoroethylene (CTFE).[4] These reactions yield cyclic mono- and di-adducts, showcasing the ability of the terminal double bonds to act as dienophiles in [4+2] cycloadditions or participate in [2+2] cycloadditions.[4]
Caption: Thermal Cycloaddition Workflow.
Radical Addition Reactions
The double bonds are also susceptible to radical addition. In one documented reaction, 3,3,4,4-tetrafluoro-1,5-hexadiene undergoes a tris(trimethylsilyl)silane-mediated radical addition with pentafluoroiodoethane (C₂F₅I) in an aqueous medium.[5][6] This demonstrates that the double bonds can be functionalized under radical conditions to introduce perfluoroalkyl chains.
Caption: Simplified Radical Addition Pathway.
Potential Applications in Drug Discovery and Materials Science
While specific applications are not extensively documented, the unique structure of this diene makes it a molecule of high potential interest.
Polymer and Materials Science
As identified in patent literature, 3,3,4,4-tetrafluoro-1,5-hexadiene can serve as a non-conjugated diene cure site monomer .[7] In the synthesis of fluoropolymers, small amounts of such dienes can be incorporated into the main polymer chain. The pendant double bonds do not participate in the primary polymerization but act as reactive sites for subsequent cross-linking or vulcanization, allowing for the formation of robust fluoroelastomer networks. The central tetrafluoro segment ensures chemical inertness and thermal stability at the cross-linking point.
Medicinal and Agrochemical Chemistry
The introduction of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, often used to enhance metabolic stability, modulate pKa, and improve binding affinity.[6]
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Metabolic Blocking: The tetrafluoroethyl bridge is chemically inert and resistant to metabolic oxidation by cytochrome P450 enzymes. Incorporating this motif into a molecule can protect an otherwise metabolically labile position.
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Conformational Constraint: The sterically demanding and rigid -CF₂-CF₂- unit can lock the relative orientation of the two allyl groups. This can be exploited to create scaffolds that hold pharmacophoric elements in a specific, bioactive conformation, potentially increasing potency and selectivity for a biological target.
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Symmetrical Scaffolding: The molecule provides a perfectly symmetrical scaffold. It can be used as a starting point to synthesize molecules bearing two identical functional groups, ideal for developing bivalent ligands that can bridge two binding sites on a protein or receptor.
Safety, Handling, and Storage
Although a comprehensive toxicological profile is not available, data from suppliers indicates that 3,3,4,4-tetrafluoro-1,5-hexadiene should be handled with care.
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Hazards: It is generally classified as a flammable liquid and may cause skin and eye irritation.
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Handling: Work should be conducted in a well-ventilated fume hood. Standard personal protective equipment (gloves, safety glasses, lab coat) is required. All ignition sources should be eliminated from the handling area.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from heat and oxidizing agents.
References
-
Reactions of 3,3,4,4-tetrafluorohexa-1,5-diene. Part I. Cycloadditions with tetrafluoroethylene and chlorotrifluoroethylene. Journal of the Chemical Society C: Organic (RSC Publishing). [Link]
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1 Electronic Supplementary Material (ESI) for ChemComm. The Royal Society of Chemistry. (2015). [Link]
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Barata-Vallejo, S., & Postigo, A. (2011). Recent advances in radical carbon–carbon and carbon–sulfur bond formation in water. RSC Advances. [Link]
-
3,3,4,4-TETRAFLUORO-1,5-HEXADIENE. GSRS. [Link]
-
Liu, Y., et al. (2023). The traditional herb Polygonum hydropiper from China: a comprehensive review on phytochemistry, pharmacological activities and applications. PubMed Central. [Link]
-
(2Z,4Z)-2,3,4,5-tetrafluoro-2,4-hexadiene. ChemSynthesis. (2024-08-20). [Link]
-
Chen, J., et al. (2023). Comparing the Volatile and Soluble Profiles of Fermented and Integrated Chinese Bayberry Wine with HS-SPME GC–MS and UHPLC Q-TOF. NIH. [Link]
- US20070178133A1 - Medical device, materials, and methods.
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Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. [Link]
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- 4. Reactions of 3,3,4,4-tetrafluorohexa-1,5-diene. Part I. Cycloadditions with tetrafluoroethylene and chlorotrifluoroethylene - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
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